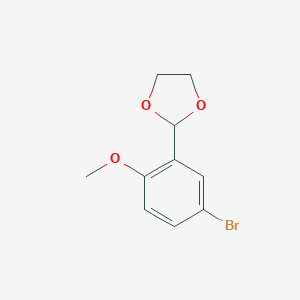

1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene

Descripción general

Descripción

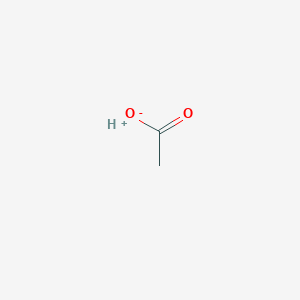

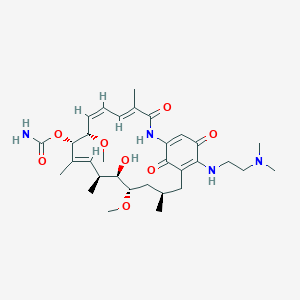

1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is a compound of interest in various fields of research, although direct studies on this specific compound are scarce. The scientific applications often relate to broader categories of brominated compounds, especially in the context of synthesis, environmental fate, and potential toxicological effects. Here, we explore related research areas to understand the applications and implications of similar brominated organic compounds.

Environmental Occurrence and Impact

Brominated compounds, including flame retardants, have been studied for their occurrence in indoor air, dust, and consumer goods. Research by Zuiderveen, Slootweg, and de Boer (2020) highlights the increasing application of novel brominated flame retardants (NBFRs), underscoring the need for more research on their occurrence, environmental fate, and toxicity. Their review reveals large knowledge gaps for many NBFRs not included in monitoring programs, emphasizing the necessity for further investigation on indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicological Considerations

The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been reviewed, with these compounds occurring as contaminants in brominated flame retardants. They share structural similarities with polychlorinated dibenzodioxins and dibenzofurans, suggesting similar toxicological profiles. This review by Mennear and Lee (1994) discusses the biological effects, potential human health impacts, and the need for further research on the toxicology of these compounds, especially considering their persistence and bioaccumulation potential (Mennear & Lee, 1994).

Chemical Synthesis and Applications

In the context of chemical synthesis, the focus often shifts towards the development of efficient methods for producing related brominated compounds. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, demonstrates the relevance of bromination reactions in organic synthesis. This work by Qiu et al. (2009) provides insights into the challenges and solutions in synthesizing brominated intermediates, which could be applicable to compounds like this compound (Qiu et al., 2009).

Propiedades

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-9-3-2-7(11)6-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRLYFLACMBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625124 | |

| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156603-10-0 | |

| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)

![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)